Decaprenol

Mycobacterial cell wall biosynthesis Arabinogalactan Lipid carrier specificity

Mycobacterial arabinofuranosyltransferases (AftA, Emb) exhibit strict donor specificity for decaprenyl-phospho-arabinose (DPA)-undecaprenol or dolichol cannot substitute. This C50 polyprenol is also the definitive side chain for CoQ10 vs. CoQ8/CoQ9 discrimination. - Enables DPA synthesis for DprE1 inhibition assays & structure-guided TB drug design - Analytical standard for LC-MS quantification of CoQ10 titers in engineered E. coli - >95% purity, mono-trans,octa-cis stereochemistry confirmed by GC/MS & ¹H NMR

Molecular Formula C50H82O
Molecular Weight 699.2 g/mol
CAS No. 51743-70-5
Cat. No. B3143045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecaprenol
CAS51743-70-5
Molecular FormulaC50H82O
Molecular Weight699.2 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C
InChIInChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+
InChIKeyRORDEOUGMCQERP-CMVHWAPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decaprenol Procurement Guide for Cell Wall Research and CoQ10 Engineering


Decaprenol (CAS 51743-70-5), a C50 polyisoprenoid alcohol, is a long-chain unsaturated polyprenol of formula C50H82O and molecular weight 699.19 g/mol [1]. Unlike the saturated α-isoprene unit found in dolichols of eukaryotes, decaprenol retains a double bond in the α-position, classifying it as a true polyprenol rather than a dihydropolyprenol [2]. In mycobacteria, decaprenol serves as the obligate lipid carrier for the biosynthesis of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex and lipoarabinomannan (LAM), a role that in most other eubacteria is fulfilled by the C55 undecaprenol (bactoprenol) [3]. Decaprenol also provides the isoprenoid side chain for ubiquinone-10 (coenzyme Q10) in humans and certain bacteria, distinguishing it from shorter-chain analogs such as octaprenol (CoQ8 in Escherichia coli) and solanesol (CoQ9 in rodents) [4]. The stereochemical configuration of mycobacterial decaprenol—mono-trans, octa-cis—is unusual among polyprenols and has been confirmed by combined GC/MS, FAB-MS/MS, and ¹H NMR analysis [5].

Why Decaprenol Cannot Be Replaced by Other Polyprenols


Generic substitution of decaprenol with other polyprenols—including undecaprenol (C55, the standard bacterial carrier), dolichol (eukaryotic glycosylation carrier), solanesol (C45, plant ubiquinone precursor), or octaprenol (C40, E. coli CoQ8 side chain)—fails because the chain-length specificity, stereochemical configuration, and enzyme recognition determinants of decaprenol are non-interchangeable. In mycobacteria, arabinofuranosyltransferases such as AftA, AftB, Emb, and AftC exhibit strict donor-substrate specificity for decaprenyl-phospho-β-D-arabinofuranose (DPA), and the cognate decaprenyl diphosphate synthase (Rv2361c) enforces a precise C50 product chain length that undecaprenyl diphosphate synthase cannot mimic [1]. In heterologous CoQ10 engineering, replacement of the endogenous octaprenyl diphosphate synthase gene with a decaprenyl diphosphate synthase gene is both necessary and sufficient to shift ubiquinone production from CoQ8 to CoQ10, demonstrating that chain-length determination is enzyme-encoded and cannot be achieved by feeding a generic polyprenol precursor [2]. The quantitative evidence below establishes exactly where decaprenol diverges from its closest analogs in measurable, functionally consequential ways.

Quantitative Differentiation vs. Closest Polyprenol Analogs


Carrier Identity in Mycobacteria: C50 Decaprenol vs. C55 Undecaprenol

In Mycobacterium spp., the obligate isoprenoid carrier for arabinogalactan and lipoarabinomannan biosynthesis is decaprenyl phosphate (C50), not the C55 undecaprenyl phosphate used by virtually all other eubacteria. FAB-MS analysis of monoglycosyl polyprenylphosphates isolated from Mycobacterium smegmatis demonstrated the presence of C50 decaprenyl-P derivatives as the predominant species, with only minor amounts of C35 octahydroheptaprenyl-P products co-detected [1]. The authoritative textbook summary of mycobacterial glycobiology states: 'decaprenyl-phosphate is invariably the lipid/membrane carrier, not the prokaryote-wide undecaprenyl-phosphate' [2]. The first committed step of arabinogalactan assembly—transfer of GlcNAc-1-phosphate to decaprenyl phosphate by the mycobacterial rfe homolog (Rv3806c)—is structurally identical to the initiation of teichoic acid biosynthesis in other bacteria, yet the enzyme is specific for the C50 chain length, as confirmed by the essentiality of Rv3806c for M. tuberculosis H37Rv viability [3].

Mycobacterial cell wall biosynthesis Arabinogalactan Lipid carrier specificity

Decaprenyl Diphosphate Synthase Chain-Length Fidelity vs. Undecaprenyl Synthase

The M. tuberculosis decaprenyl diphosphate synthase (Rv2361c) exhibits distinct kinetic parameters that enforce C50 product fidelity, in contrast to the C55-producing undecaprenyl diphosphate synthase (UppS) of other bacteria. Purified Rv2361c shows Km values for allylic substrates of 490 μM (geranyl diphosphate), 29 μM (neryl diphosphate), 84 μM (ω,E,E-farnesyl diphosphate), 290 μM (ω,E,Z-farnesyl diphosphate), and 40 μM (ω,E,E,E-geranylgeranyl diphosphate), with a Km of 89 μM for the homoallylic substrate isopentenyl diphosphate (IPP) [1]. The highest catalytic efficiency (kcat/Km) was observed with ω,E,Z-farnesyl diphosphate, establishing this as the natural in vivo allylic acceptor and confirming the sequential action of Rv1086 (E,Z-farnesyl diphosphate synthase) and Rv2361c in the mycobacterial decaprenyl phosphate pathway [1]. Mutagenesis studies on the homologous decaprenyl diphosphate synthase (DdsA) demonstrate that single-point mutations (e.g., A70G) alter product chain length, producing mixtures of undecaprenyl and decaprenyl diphosphates [2]. This contrasts with the wild-type enzyme, which generates decaprenyl diphosphate (C50) with high fidelity and only trace amounts of undecaprenyl diphosphate [2].

Prenyl diphosphate synthase Chain-length control Mycobacterium tuberculosis enzymology

Stereochemical Configuration: Mono-trans, Octa-cis vs. Di-trans, Octa-cis

The mycobacterial decaprenol possesses a mono-trans, octa-cis configuration that fundamentally distinguishes it from the di-trans, octa-cis configuration of the standard bacterial undecaprenol. Combined ¹H NMR and FAB-MS analysis of the native lipid intermediate isolated from M. smegmatis established this configuration unequivocally, with the ω-terminal isoprene in the E configuration, a single additional E-configured internal isoprene, and eight Z-configured internal isoprene units [1]. This configuration was described as 'pointing to carriers of unusual structure' and does not conform to any of the four canonical polyprenol structural groups (all-E; di-E, poly-Z; tri-E, poly-Z; all-Z) [1]. The MetaCyc pathway database annotates this as 'ω, mono-trans, octa-cis-decaprenyl diphosphate' and explicitly states that this compound is 'unique to mycobacteria' [2]. By contrast, undecaprenyl phosphate from E. coli and most Gram-positive bacteria possesses a di-trans, octa-cis configuration with two internal E-isoprene units adjacent to the ω-terminal isoprene, plus eight Z-units [2]. The structural basis for this divergence resides in the sequential action of two mycobacterial enzymes: Rv1086, which generates (2Z,6E)-farnesyl diphosphate (the unique ω,E,Z primer), and Rv2361c, which adds seven isoprene units with Z stereochemistry [3].

Polyprenol stereochemistry Mycobacterial lipid structure NMR configuration assignment

Drug-Target Validation: Ethambutol-Induced Accumulation of Decaprenyl-P-Arabinose

The anti-tuberculosis drug ethambutol (EMB) provides direct pharmacologic validation that decaprenyl phosphate is an essential and non-redundant carrier in mycobacteria. Pulse-chase metabolic labeling of M. smegmatis with D-[¹⁴C]glucose, followed by silica gel chromatographic resolution and autoradiography, demonstrated that decaprenyl-P-arabinose is a kinetically active intermediate in cell wall arabinan biosynthesis [1]. Upon treatment with ethambutol at bacteriostatic concentrations, rapid accumulation of the decaprenyl-P-arabinose intermediate was observed, with the pool of this lipid-linked sugar increasing several-fold relative to untreated controls, while incorporation of [¹⁴C]arabinose into mature arabinogalactan and arabinomannan was blocked [1]. The emb operon, encoding arabinofuranosyltransferases (EmbA, EmbB, EmbC) that utilize decaprenyl-P-arabinose as the donor substrate, is the molecular target, and mutations in embB confer ethambutol resistance with minimal inhibitory concentration (MIC) shifts from <1 μg/mL to >8 μg/mL in M. tuberculosis clinical isolates [2]. Benzothiazinones (BTZ043, PBTZ169) similarly target the decaprenyl-phospho-D-arabinofuranose (DPA) pathway by inhibiting DprE1, the epimerase that generates decaprenyl-phospho-D-arabinose [3].

Tuberculosis drug target Ethambutol mechanism Decaprenyl-phospho-arabinose

Ubiquinone Side-Chain Engineering: Converting CoQ8 to CoQ10 in E. coli

The chain-length specificity of the ubiquinone side chain is determined exclusively by the polyprenyl diphosphate synthase present in the organism. Wild-type E. coli produces coenzyme Q8 (C40 octaprenyl side chain) via its endogenous octaprenyl diphosphate synthase (IspB). Functional replacement of the chromosomal ispB gene with a heterologous decaprenyl diphosphate synthase gene (ddsA from Sphingomonas baekryungensis) results in the elimination of CoQ8 production and the appearance of CoQ10 as the predominant ubiquinone species, as confirmed by HPLC and mass spectrometry [1]. In the optimized engineered strain (UBI6-Rs), CoQ10 content reached 1.4 mg/g cell dry weight, representing a >7-fold increase in total CoQ10 titer compared to the initial engineered strain, while residual CoQ8, CoQ9, and CoQ11 side-product levels were significantly reduced [1]. Additionally, over-expression of the decaprenyl transferase UbiA from Erythrobacter sp. NAP1 directed the flux of decaprenyl diphosphate and para-hydroxybenzoate toward the ubiquinone pathway, further increasing CoQ10 content but also causing accumulation of the shunt metabolite decaprenylphenol (10P-Ph) [1]. In mammalian systems, the human decaprenyl diphosphate synthase (hDPS1/hDLP1 heterotetramer) specifically generates the C50 isoprenoid chain for CoQ10, while the rodent solanesyl diphosphate synthase produces C45 for CoQ9; this species-specific chain-length determination is the molecular basis for why humans produce CoQ10 rather than CoQ9 [2].

Coenzyme Q10 metabolic engineering Decaprenyl diphosphate synthase Escherichia coli heterologous expression

Polyprenol Kinase Substrate Selectivity Across Chain Lengths

The polyprenol kinase from Streptococcus mutans (EC 2.7.1.66) exhibits measurable differences in specific activity across a panel of polyprenol substrates of varying chain length and saturation. The specific activity with decaprenol as substrate is 3.8 μmol/min/mg, which is identical to octaprenol (3.8 μmol/min/mg) but 25% lower than undecaprenol (5.1 μmol/min/mg), 16% lower than solanesol (4.9 μmol/min/mg), and 16% lower than dolichol (4.5 μmol/min/mg) [1]. This differential kinase activity reflects the enzyme's ability to discriminate between polyprenols based on chain length (C40–C55 tested), degree of unsaturation (fully unsaturated decaprenol vs. α-saturated dolichol), and stereochemistry [1]. The data demonstrate that even a relatively promiscuous polyprenol kinase retains quantitative selectivity; the specific activity range across all tested substrates spans from 1.3 μmol/min/mg (eicosanol, a C20 short-chain alcohol) to 8.8 μmol/min/mg (heptaprenol, C35), indicating that chain length and hydrophobicity are key determinants of substrate recognition [1].

Polyprenol kinase Substrate specificity Polyprenyl phosphate biosynthesis

Validated Application Scenarios for Decaprenol


In Vitro Reconstitution of Mycobacterial Arabinogalactan Biosynthesis

Decaprenol is the mandatory starting material for preparing decaprenyl-phospho-β-D-arabinofuranose (DPA), the donor substrate for the EmbA/EmbB/EmbC arabinofuranosyltransferases and the AftA/AftB/AftC priming and elongating transferases [1]. Because ethambutol and benzothiazinones (BTZ043, PBTZ169) target this pathway—ethambutol causing accumulation of decaprenyl-P-arabinose [2] and benzothiazinones inhibiting DprE1, the epimerase that generates DPA [3]—procurement of high-purity (>95%) decaprenol enables the enzymatic synthesis of DPA for use in glycosyltransferase assays, DprE1 inhibition screening, and in vitro reconstitution of the full arabinan polymerization cascade. The mono-trans, octa-cis stereochemistry of mycobacterial decaprenol [1] is essential for recognition by these enzymes; commercially available undecaprenol (di-trans, octa-cis) will not substitute.

Metabolic Engineering of Microbial Coenzyme Q10 Production

The decaprenyl side chain is the defining structural element that distinguishes CoQ10 from CoQ8 (E. coli) and CoQ9 (rodents). Heterologous expression of a decaprenyl diphosphate synthase gene (e.g., ddsA from Sphingomonas baekryungensis or hDPS1/hDLP1 from human) in E. coli is sufficient to redirect ubiquinone biosynthesis from the endogenous CoQ8 to CoQ10 [4]. Procurement of decaprenol (or its diphosphate precursor) serves as an analytical reference standard for HPLC and LC-MS quantification of CoQ10 titers in engineered strains, enabling accurate monitoring of metabolic flux through the isoprenoid pathway and detection of shunt metabolites such as decaprenylphenol (10P-Ph) that accumulate when UbiA activity is limiting [4]. Decaprenol of defined purity is also a key starting material for chemical synthesis of CoQ10 via coupling with the benzoquinone head group.

Structural Biology of Cell Wall Glycosyltransferases and Drug Resistance

X-ray crystallography and cryo-EM studies of mycobacterial glycosyltransferases—including AftA, AftB, EmbA, EmbB, EmbC, and the DprE1/DprE2 epimerase complex—require the cognate decaprenyl-phosphate or decaprenyl-phospho-sugar ligand for co-crystallization and substrate-bound structure determination [3]. The C50 chain length and mono-trans, octa-cis stereochemistry of decaprenol are structural determinants of enzyme–substrate recognition; co-crystallization attempts with undecaprenol or dolichol derivatives yield non-physiological complexes [1]. Furthermore, the structural basis of ethambutol resistance involves mutations in the decaprenyl-P-arabinose-binding pocket of EmbB [2]; procurement of decaprenol enables the enzymatic preparation of the authentic substrate for binding and inhibition assays, essential for structure-guided design of next-generation anti-tuberculosis agents that overcome embB-mediated resistance.

Polyprenol Biochemistry and Comparative Lipid Carrier Studies

Decaprenol serves as a defined-length polyprenol standard for comparative studies of polyprenol kinase, polyprenyl diphosphate synthase, and polyprenyl-phospho-glycosyltransferase substrate specificity. The quantitative specific activity profile of the S. mutans polyprenol kinase across decaprenol (3.8 μmol/min/mg), undecaprenol (5.1 μmol/min/mg), dolichol (4.5 μmol/min/mg), and solanesol (4.9 μmol/min/mg) [5] demonstrates that each polyprenol exhibits distinct biochemical behavior. For laboratories studying the evolution of lipid carrier specificity across bacterial phyla, decaprenol is the authentic representative of the mycobacterial lineage, contrasting with the Gram-positive/negative undecaprenol system and the eukaryotic dolichol system. Additionally, the fully unsaturated nature of decaprenol (LogP ~17.8) compared with the α-saturated dolichol (LogP ~30–33 for C95–C100 dolichols) provides a measurable physicochemical differentiation relevant to membrane biophysics and liposome reconstitution studies [6].

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